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Compound of Interest

Compound Name: Frutinone A

Cat. No.: B137992 Get Quote

For researchers, scientists, and drug development professionals, understanding the metabolic

profile of new chemical entities is paramount. Frutinone A, a natural chromone derivative, has

demonstrated significant inhibitory effects on Cytochrome P450 1A2 (CYP1A2), a key enzyme

in drug metabolism. This guide provides a comprehensive comparison of Frutinone A's

inhibitory potential against other known inhibitors, supported by experimental data and detailed

protocols.

Comparative Inhibitory Effects on CYP1A2
Frutinone A exhibits potent, reversible, and selective inhibition of CYP1A2.[1][2][3] Its

inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), is

comparable to or greater than several known inhibitors. The inhibition constant (Ki) further

characterizes the strength of interaction between Frutinone A and the CYP1A2 enzyme.
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Compound IC50 (µM) Ki (µM)
Mode of
Inhibition

Reference

Frutinone A 0.56

0.31 (competitive

with

ethoxyresorufin)0

.48 (mixed with

3-cyano-7-

ethoxycoumarin)

Competitive /

Mixed
[1][4]

α-

Naphthoflavone
0.008 Not Reported Mixed

Fluvoxamine Potent Inhibitor Not Reported Not Reported

Furafylline Not Reported Not Reported Time-Dependent

Quercetin 22.5 Not Reported Not Reported

Morin 41.8 Not Reported Not Reported

Experimental Protocols
The validation of Frutinone A's inhibitory effect on CYP1A2 involves in vitro assays using

human liver microsomes, which contain a high concentration of CYP enzymes.

CYP1A2 Inhibition Assay
Objective: To determine the IC50 value of Frutinone A for CYP1A2 activity.

Materials:

Human Liver Microsomes (HLMs)

Frutinone A

CYP1A2 Substrate: 3-cyano-7-ethoxycoumarin (CEC) or Ethoxyresorufin (ER)

Positive Control Inhibitor: α-Naphthoflavone
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NADPH regenerating system

Phosphate buffer

96-well plates

Fluorescence plate reader

Procedure:

Prepare a stock solution of Frutinone A and the positive control in a suitable solvent (e.g.,

DMSO).

In a 96-well plate, add phosphate buffer, human liver microsomes, and varying

concentrations of Frutinone A or the positive control.

Pre-incubate the mixture at 37°C for a specified time.

Initiate the enzymatic reaction by adding the CYP1A2 substrate (CEC or ER) and the

NADPH regenerating system.

Incubate the reaction at 37°C.

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

Measure the formation of the fluorescent metabolite using a fluorescence plate reader.

Calculate the percentage of inhibition for each concentration of Frutinone A relative to the

vehicle control.

Determine the IC50 value by fitting the concentration-response data to a suitable model.

Determination of Inhibition Mode (Ki)
Objective: To determine the mechanism of CYP1A2 inhibition by Frutinone A (e.g.,

competitive, non-competitive, uncompetitive, or mixed).

Procedure:
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Follow the general procedure for the CYP1A2 inhibition assay.

Vary the concentrations of both the substrate (e.g., ethoxyresorufin) and Frutinone A.

Measure the reaction velocity at each combination of substrate and inhibitor concentration.

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by

non-linear regression analysis to determine the Ki value and the mode of inhibition.

Visualizing the Experimental Workflow and
Inhibition Mechanism
To further clarify the experimental process and the interaction between Frutinone A and

CYP1A2, the following diagrams are provided.
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Caption: Experimental workflow for determining CYP1A2 inhibition.
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Caption: Modes of CYP1A2 inhibition by Frutinone A.

Conclusion
The available data strongly indicate that Frutinone A is a potent inhibitor of CYP1A2. Its mode

of inhibition appears to be substrate-dependent, exhibiting both competitive and mixed-type

inhibition. This potent and reversible inhibition suggests a potential for drug-herb interactions if

Frutinone A or botanicals containing it are co-administered with drugs primarily metabolized by

CYP1A2. Therefore, further in vivo studies are warranted to fully elucidate the clinical

significance of these findings. Researchers and drug development professionals should

consider the CYP1A2 inhibitory profile of Frutinone A during the preclinical and clinical

development of new drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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